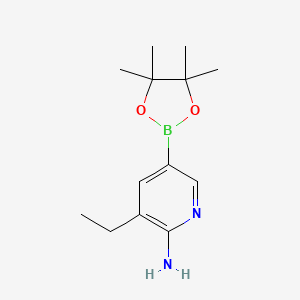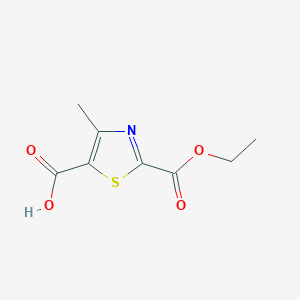
3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, commonly known as ETPD, is an organic compound that is used in a variety of scientific research applications. This compound has unique properties that make it ideal for a wide range of experiments and studies.
科学研究应用
ETPD has a variety of scientific research applications. It has been used in the study of enzyme inhibition and drug metabolism, as well as in the development of new drugs and drug delivery systems. Additionally, it has been used in the study of the structure and function of proteins and nucleic acids. It has also been used in the study of the mechanisms of action of drugs and in the development of new therapeutic agents.
作用机制
ETPD has been shown to act as an inhibitor of enzymes, specifically those involved in the metabolism of drugs. It has also been shown to bind to nucleic acids, proteins, and other molecules, which can affect their structure and function. Additionally, it has been shown to interact with various receptors, which can affect the activity of certain cells and tissues.
Biochemical and Physiological Effects
ETPD has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of drugs and other molecules. Additionally, it has been shown to interact with various receptors, which can affect the activity of certain cells and tissues. It has also been shown to affect the structure and function of proteins and nucleic acids.
实验室实验的优点和局限性
ETPD has several advantages for lab experiments. First, it is relatively easy to synthesize, which makes it a cost-effective and time-efficient option for research. Additionally, it has a wide range of applications, which makes it a versatile option for a variety of experiments. However, it also has some limitations. For example, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it is not very stable, which can make it difficult to store for long periods of time.
未来方向
There are a number of potential future directions for research involving ETPD. One potential direction is the development of new drugs and drug delivery systems that utilize ETPD. Additionally, research could focus on the structure and function of proteins and nucleic acids in the presence of ETPD. Additionally, more research could be conducted on the biochemical and physiological effects of ETPD and its potential therapeutic applications. Finally, research could focus on the development of new synthesis methods for ETPD, as well as on improving the stability of the compound for longer-term storage.
合成方法
ETPD can be synthesized from a variety of starting materials, including ethyl bromide, boron trifluoride, and pyridine. The synthesis requires a multi-step process, beginning with the reaction of ethyl bromide with boron trifluoride to form ethyl boron trifluoride. This is followed by a reaction with pyridine to form the desired product, ETPD. The reaction can be conducted in an inert atmosphere and under a nitrogen atmosphere.
属性
IUPAC Name |
3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-6-9-7-10(8-16-11(9)15)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCSTXFLYSGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
CAS RN |
1188298-76-1 |
Source


|
| Record name | 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane](/img/structure/B6598015.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B6598020.png)
![2-[bis(propan-2-yloxy)phosphoryl]-2-methyl-3,4-dihydro-2H-pyrrol-1-ium-1-olate](/img/structure/B6598021.png)

![6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598024.png)


